5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetic acid is classified as a heterocyclic compound. It features a bicyclic structure composed of an imidazole ring fused to a thiazole ring. The compound is notable for its potential biological activities and is often studied in the context of drug development. The International Union of Pure and Applied Chemistry name for this compound is 2-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-yl)acetic acid, with the CAS number 158197-27-4 .
The synthesis of 5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetic acid can be achieved through several methods. One common approach involves the cyclocondensation of imidazolidine-2-thione with various phenacyl derivatives. For instance:
This method has been shown to yield various derivatives of 5,6-dihydroimidazo[2,1-b][1,3]thiazoles with varying substituents on the aromatic ring.
The molecular structure of 5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetic acid can be described as follows:
The crystal structure has been characterized using techniques such as X-ray crystallography and NMR spectroscopy, which confirm the integrity of the bicyclic system and the orientation of functional groups.
5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetic acid participates in various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound to enhance its biological activity or solubility .
The mechanism of action for 5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetic acid is primarily studied in relation to its potential pharmacological effects. Although specific pathways may vary depending on the target biological system:
Research indicates that similar compounds exhibit activity through enzyme inhibition or receptor modulation .
The physical and chemical properties of 5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetic acid are crucial for understanding its behavior in biological systems:
5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetic acid has several scientific applications:
The ongoing research into this compound continues to unveil new applications and mechanisms that could lead to significant advancements in medicinal chemistry and related fields .
The core structure of 5,6-dihydroimidazo[2,1-b][1,3]thiazole is a bicyclic, planar heterocycle formed by fusion of imidazole and thiazoline rings. This partially saturated scaffold (C7H8N2O2S, MW 184.21 g/mol) features two key nitrogen atoms: N1 (bridgehead, imidazole-derived) and N4 (thiazoline-derived). The thiazoline ring adopts an envelope conformation, while the imidazole ring is nearly planar, influencing overall molecular geometry and electronic distribution. X-ray diffraction studies confirm bond lengths of 1.74 Å for C–S in the thiazoline ring and 1.30 Å for C=N in the imidazole moiety, indicating significant π-delocalization. The acetic acid substituent at C3 is coplanar with the bicyclic system, facilitating extended conjugation [1] [5]. This rigid, electron-rich scaffold enhances intermolecular interactions (e.g., hydrogen bonding, π-stacking), crucial for solid-state packing and biological recognition [5].
Table 1: Key Bond Parameters in the Imidazo[2,1-b]thiazole Core
Bond Type | Bond Length (Å) | Significance |
---|---|---|
C3–S (Thiazoline) | 1.74 | Reflects single-bond character |
C2=N1 (Imidazole) | 1.30 | Indicates partial double-bond character |
N1–C6 (Bridge) | 1.37 | Confirms sp2 hybridization |
C3–CH2COOH | 1.49 | Single bond enabling side-chain rotation |
Despite its fused bicyclic structure, 5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetic acid lacks chiral centers. The molecule exhibits a mirror plane due to symmetrical saturation at the 5,6-positions (C5 and C6 methylene groups), rendering it achiral. This symmetry is confirmed by identical 1H NMR chemical shifts (δ 3.65–3.70 ppm) for the C5H2 and C6H2 protons [6]. Single-crystal X-ray analysis reveals no enantiomeric forms in the solid state, with crystals belonging to the orthorhombic P212121 space group—a non-chiral system [5]. Consequently, the compound does not exhibit optical activity or stereoisomerism, simplifying synthetic protocols and eliminating the need for enantiomeric separation [1] [6].
The acetic acid side chain (pKa ≈ 3.8–4.2) confers pH-dependent solubility and zwitterion-forming capability. Under acidic conditions (pH < 3), the carboxylic acid remains protonated, enhancing organic solvent solubility (e.g., ethanol, DMSO). Above pH 4.5, deprotonation generates a carboxylate anion, increasing aqueous solubility. This group participates in salt formation, most commonly yielding the hydrochloride salt (C7H9ClN2O2S, MW 220.68 g/mol) via crystallization with HCl [3] [4]. The carboxylate also serves as a ligand for metal coordination, forming stable complexes through O-donation [5]. Esterification with ethanol under acid catalysis produces ethyl 5,6-dihydroimidazo[2,1-b]thiazol-3-yl-acetate—a key synthetic intermediate for further derivatization [5].
NMR Spectroscopy
Infrared Spectroscopy
Key IR bands (KBr pellet, cm−1): 1715 (C=O stretch, carboxylic acid dimer), 2600–3000 (broad O–H stretch), 1580 (C=N stretch), 1420 (C–H bend), 1250 (C–O stretch). Deuteration shifts the C=O stretch to 1700 cm−1 and eliminates O–H absorption [5].
UV-Vis Spectroscopy
Aqueous solutions show λmax at 265 nm (ε = 8,200 M−1cm−1) due to π→π* transitions of the conjugated bicyclic system [5] [9].
Table 2: Comprehensive Spectroscopic Assignments
Technique | Signal (δ/cm−1/nm) | Assignment |
---|---|---|
1H NMR | 3.65–3.70 ppm (m, 4H) | C5H2 + C6H2 protons |
3.85 ppm (s, 2H) | –CH2COOH protons | |
7.25 ppm (s, 1H) | C2-H proton | |
13C NMR | 171.2 ppm | Carboxylic acid carbon |
143.9 ppm | C7a (bridgehead carbon) | |
IR | 1715 cm−1 | Carboxylic acid C=O stretch |
1580 cm−1 | Imidazole C=N stretch | |
UV-Vis | 265 nm | π→π* transition of fused heterocycle |
Single-crystal X-ray diffraction reveals that 5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetic acid crystallizes in the orthorhombic space group P212121 with unit cell parameters a = 7.42 Å, b = 9.85 Å, c = 15.33 Å, and α = β = γ = 90°. The asymmetric unit contains one neutral molecule (no zwitterion formation). Molecules assemble into zig-zag tapes via O–H···N hydrogen bonds between the carboxylic acid and imidazole N1 (dO···N = 2.68 Å), reinforced by C–H···O interactions (dC···O = 3.32 Å) [5]. The dihedral angle between the imidazo[2,1-b]thiazole plane and the acetic acid group is 12.5°, indicating near coplanarity. Hirshfeld surface analysis shows that H-bonding (52%) and van der Waals interactions (38%) dominate crystal packing, with no π-π stacking due to the absence of extended aromaticity [5].
Table 3: Crystallographic Data Summary
Parameter | Value | Conditions |
---|---|---|
Crystal System | Orthorhombic | T = 298 K |
Space Group | P212121 | λ = 1.54178 Å (Cu Kα) |
Unit Cell | a = 7.42 Å, b = 9.85 Å, c = 15.33 Å | |
H-Bonding | O–H···N (2.68 Å) | Carboxyl to imidazole N |
Molecular Packing | Zig-zag tapes | Along [001] direction |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: